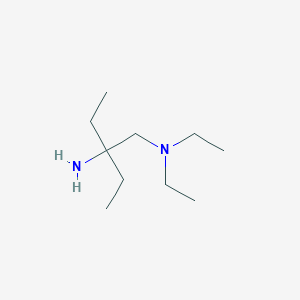

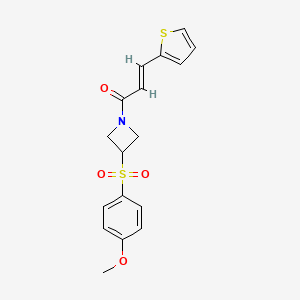

![molecular formula C19H23N7O4S B2962992 2-(4-(N-(1-(3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-基)哌啶-4-基)磺酰胺基)苯氧基)乙酰胺 CAS No. 2034461-90-8](/img/structure/B2962992.png)

2-(4-(N-(1-(3-甲基-[1,2,4]三唑并[4,3-a]哒嗪-8-基)哌啶-4-基)磺酰胺基)苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

科学研究应用

Antiepileptic Applications

The 1,2,4-Triazine derivatives, which are part of the compound’s structure, have been found to have antiepileptic properties. Drugs like Lamotrigine utilize these derivatives for their therapeutic effects in treating epilepsy .

Antitumor Applications

Tirapazamine, another derivative, shows promise in antitumor applications. The compound’s structure could potentially be explored for similar uses .

Antimicrobial Applications

Fused 1,2,4–triazines, which are structurally related to the compound , have demonstrated antimicrobial activities. This suggests potential for the compound to be used in developing new antimicrobial agents .

Antiviral Applications

The compound’s derivatives have been used in antiviral therapies. This indicates a possible application in treating viral infections .

Antimycobacterial Applications

Research has shown that 1,2,4–triazines can be effective against mycobacterial infections, pointing to another potential use for the compound .

Anxiolytic Applications

Anxiolytic properties have been observed in these derivatives, suggesting the compound could be developed into a treatment for anxiety disorders .

Antidepressant Applications

Similarly, antidepressant activities have been associated with these derivatives, indicating a possible application in mental health treatment .

Antibacterial Activity

Novel triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity. Given the structural similarity, the compound could be explored for its antibacterial properties .

作用机制

Target of Action

The compound, 2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide, is a heterocyclic compound that contains a triazole nucleus . Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . They have been found to inhibit c-Met kinase , a protein that plays a crucial role in cancer cell survival and proliferation .

Mode of Action

The compound interacts with its target, the c-Met kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cancer cell survival and proliferation . The compound’s ability to form specific interactions with different target receptors is due to the hydrogen bond accepting and donating characteristics of its triazolothiadiazine core .

Biochemical Pathways

The inhibition of c-Met kinase by the compound affects various downstream signaling pathways involved in cell survival, proliferation, and differentiation . These pathways include the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which play critical roles in cancer progression .

Pharmacokinetics

They are metabolized by the liver and excreted via the kidneys . The compound’s bioavailability would be influenced by these factors.

Result of Action

The compound exhibits excellent anti-tumor activity against various cancer cell lines . By inhibiting c-Met kinase, it disrupts the signaling pathways that promote cancer cell survival and proliferation, leading to the death of cancer cells .

属性

IUPAC Name |

2-[4-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]sulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O4S/c1-13-22-23-19-18(21-8-11-26(13)19)25-9-6-14(7-10-25)24-31(28,29)16-4-2-15(3-5-16)30-12-17(20)27/h2-5,8,11,14,24H,6-7,9-10,12H2,1H3,(H2,20,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSOKMLZCKCAUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

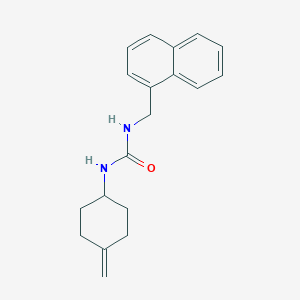

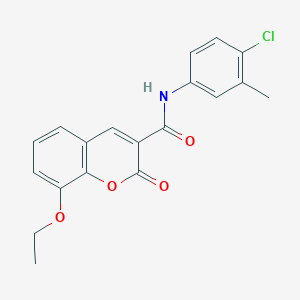

![(3,4-Dichlorophenyl)[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2962910.png)

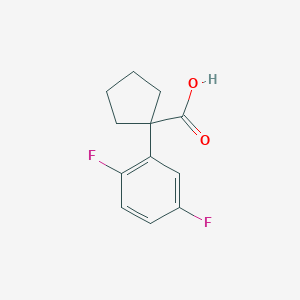

![N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2962912.png)

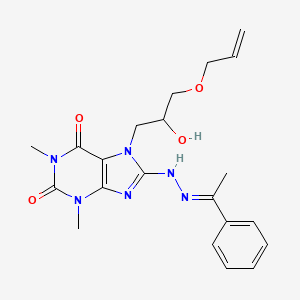

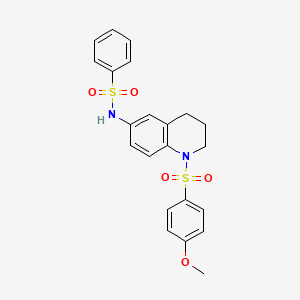

![3-[(Dimethylsulfamoylamino)methyl]-5-thiophen-2-ylpyridine](/img/structure/B2962915.png)

![2-[4-(3-Amino-3-oxopropyl)piperazin-1-yl]-4-(3-chloroanilino)-4-oxobutanoic acid](/img/structure/B2962916.png)

![2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2962918.png)

![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one](/img/structure/B2962921.png)

![3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2962928.png)